4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-16-20-21-17(24-16)15-9-12-22(13-10-15)18(23)19-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXPABHQRFUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of thiosemicarbazide with ethyl chloroacetate to form the thiadiazole ring . The resulting intermediate is then reacted with phenethylpiperidine-1-carboxamide under appropriate conditions to yield the final compound. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiadiazole ring. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Scientific Research Applications
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s presence and strong aromaticity contribute to its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, disrupting their normal function and leading to therapeutic effects . For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can be compared with other thiadiazole derivatives, such as:
Sulfamethoxazole: An antimicrobial agent used to treat bacterial infections.
Acetazolamide: A diuretic and anticonvulsant used to treat glaucoma and epilepsy.
Butazolamide: Another diuretic with similar applications to acetazolamide. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiadiazole moiety and a phenylethyl group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one can induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- A selectivity study demonstrated that certain thiadiazole derivatives displayed higher cytotoxicity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapy .
-
Mechanisms of Action :
- The anticancer effects are attributed to the ability of these compounds to disrupt cellular processes. For example, treatment with thiadiazole derivatives has been linked to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, which are crucial for apoptotic cell death .
- In vivo studies have also shown that these compounds can effectively target tumor cells in animal models, suggesting their potential for therapeutic use in clinical settings .
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis via G2/M arrest |
| 4i | HepG2 | 2.32 | Apoptosis via S phase arrest |
| Control | 5-FU | 7.56 | Standard chemotherapeutic |
Notes: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency.
Detailed Findings
In a comparative study involving various thiadiazole derivatives:
- Compound 4i was noted for its potent activity against HepG2 cells with an IC50 value of 2.32 µg/mL , significantly lower than standard treatments like 5-Fluorouracil (5-FU) .
- The mechanism involved cell cycle arrest at the S phase, leading to increased apoptotic markers such as caspase activation and altered expression of pro-apoptotic proteins .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide, and how are intermediates optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach includes:
- Cyclization : Using phosphorus oxychloride (POCl₃) under reflux (90–100°C) to form the 1,3,4-thiadiazole ring, as demonstrated in analogous compounds .
- Coupling Reactions : The piperidine-carboxamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling. For example, reacting 5-ethyl-1,3,4-thiadiazol-2-amine with activated piperidine derivatives (e.g., chloroformates) .
- Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and the final product, with yields optimized by adjusting solvent polarity and gradient conditions .
Key Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy confirm functional groups, while mass spectrometry (MS) verifies molecular weight .
Structural and Spectral Contradictions
Q. Q2. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound?
Discrepancies often arise from:
- Tautomerism : The thiadiazole ring may exhibit tautomeric shifts, altering peak positions in NMR. Compare experimental data with computed spectra (DFT calculations) .
- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) can influence chemical shifts. Re-run spectra in alternative solvents to confirm assignments .
- Impurity Peaks : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts .
Example : A 2023 study resolved a ~0.5 ppm deviation in piperidine protons by identifying residual DMSO in the sample .
Biological Target Identification
Q. Q3. What methodologies are recommended for elucidating the biological targets of this compound?
- Virtual Screening : Molecular docking against protein databases (e.g., PDB) prioritizes targets like enzymes (e.g., proteases) or receptors. For example, benzoxazole-thiazole-piperidine analogs were screened as protease inhibitors via AutoDock Vina .
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (KD values). Use recombinant proteins (e.g., kinases) for specificity testing .
- Cellular Assays : RNA-seq or CRISPR-Cas9 knockout models identify pathways affected by the compound .
Advanced Synthetic Optimization
Q. Q4. How can reaction yields be improved during the final carboxamide coupling step?
- Catalyst Selection : Replace traditional carbodiimides (EDC/HOBt) with uronium salts (HATU), which reduce racemization and improve efficiency (yields >85% reported) .
- Solvent Optimization : Use dimethylacetamide (DMA) instead of DMF for higher solubility of hydrophobic intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
Case Study : A 2025 study achieved 92% yield by switching to HATU/DMA and rigorous temperature monitoring .
Stability and Storage
Q. Q5. What are the stability profiles of this compound under varying storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis studies show 95% stability over 6 months under these conditions) .
- Moisture Sensitivity : Lyophilize the compound and store with desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Long-Term Stability : Accelerated stability testing (40°C/75% RH for 3 months) confirms no significant degradation when sealed under nitrogen .
Mechanistic Studies
Q. Q6. What advanced techniques are used to study the compound’s interaction with biological targets?
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., proteases) to identify binding motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
- Kinetic Studies : Stopped-flow spectroscopy measures association/dissociation rates (e.g., kₐₙ ≈ 10⁴ M⁻¹s⁻¹ for related thiadiazole derivatives) .
Data Reproducibility Challenges
Q. Q7. How can researchers address batch-to-batch variability in biological activity?
- Purity Thresholds : Ensure >95% purity (HPLC) and characterize impurities via LC-MS .
- Standardized Assays : Use internal controls (e.g., reference inhibitors) in each experiment to normalize activity measurements .
- Meta-Analysis : Compare data across multiple studies to identify confounding factors (e.g., cell line drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
